![molecular formula C18H18FN3O3 B2924756 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-89-4](/img/structure/B2924756.png)
4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups. It has a piperazin-2-one group, which is a type of cyclic amide . It also contains a pyridin-3-yl group, which is a type of nitrogen-containing aromatic ring . The 2-Fluorophenoxy group is a type of ether with a fluorine atom attached to the aromatic ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, ether, and aromatic ring. The amide could undergo hydrolysis, the ether could react with strong acids, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, potentially making the compound solid at room temperature .Scientific Research Applications
Antimalarial Applications
Piperazine and pyrrolidine derivatives, which are structurally related to 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, have been synthesized and evaluated for their antimalarial properties. These compounds showed significant inhibition of the growth of the Plasmodium falciparum chloroquine-resistant strain in culture. The presence of a hydroxyl group, a propane chain, and a fluorine atom were crucial for antiplasmodial activity, indicating the potential of such compounds in malaria treatment research (Mendoza et al., 2011).
Antitumor Activity
Another area of research has focused on novel pyrimidinyl pyrazole derivatives, including compounds structurally related to 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, for their potential antitumor activity. These compounds were evaluated against several tumor cell lines in vitro, showing potent cytotoxicity and suggesting a promising direction for cancer treatment development (Naito et al., 2005).
Neurological Research
In neurological research, compounds with the core structure of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one have been explored for their potential to bind to dopamine and serotonin receptors. These studies aim to develop new therapeutic agents for treating various psychiatric and neurological disorders by understanding the interactions between these compounds and neurotransmitter receptors (Raviña et al., 2000).
Cardiovascular and Metabolic Studies
The modification and evaluation of similar compounds have been conducted in the context of cardiovascular and metabolic diseases. Research has shown that certain derivatives exhibit antiarrhythmic and antihypertensive effects, alongside adrenolytic activity, providing insights into potential treatments for related conditions (Malawska et al., 2002).
properties
IUPAC Name |
4-[2-(2-fluorophenoxy)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13(25-16-7-3-2-6-15(16)19)18(24)21-9-10-22(17(23)12-21)14-5-4-8-20-11-14/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXKLNNDFXMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)
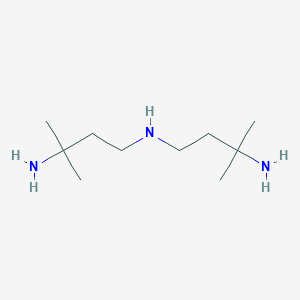
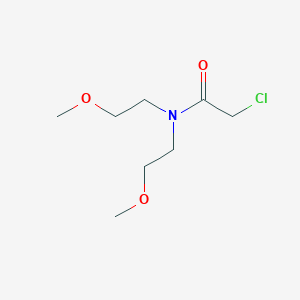
![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)
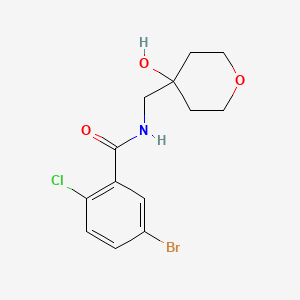
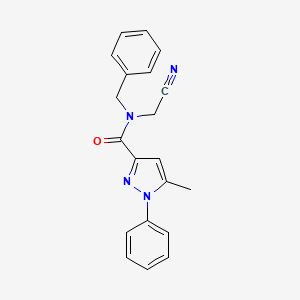
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)


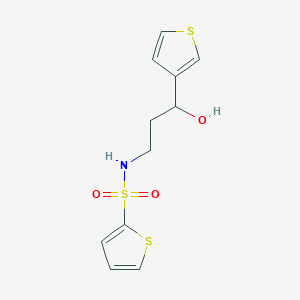
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)

![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)